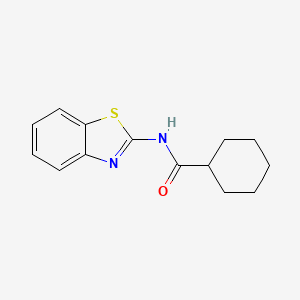

N-1,3-benzothiazol-2-ylcyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-1,3-benzothiazol-2-ylcyclohexanecarboxamide involves the reaction of 2-aminobenzothiazole with appropriate carboxylic acids or their derivatives to introduce the cyclohexanecarboxamide moiety. For instance, reactions involving benzoyl isothiocyanate have been employed to synthesize related benzothiazole derivatives through a thiosemicarbazide intermediate, highlighting a common strategy for constructing such molecules (Al-Farraj & Fetoh, 2023).

Molecular Structure Analysis

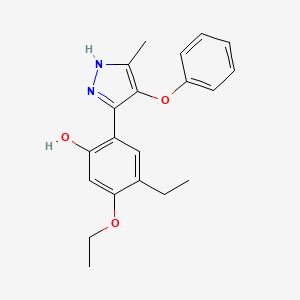

The molecular structure of benzothiazole derivatives, including N-1,3-benzothiazol-2-ylcyclohexanecarboxamide, is characterized by the presence of a benzothiazole ring system attached to a cyclohexanecarboxamide group. This arrangement impacts the compound's electronic distribution and, consequently, its reactivity and interaction with biological targets. Crystallographic studies of related compounds provide insight into their conformational features and the potential for intramolecular and intermolecular interactions, which are crucial for their biological activity (Ćaleta et al., 2008).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their versatile chemical properties. For example, reactions with diazonium salts, acyl chlorides, or anhydrides can lead to a wide range of functionalized products. These reactions are crucial for modifying the chemical structure to enhance biological activity or to attach biomolecules for targeted delivery. The synthesis and reactivity of these compounds can be significantly influenced by the substituents on the benzothiazole and cyclohexanecarboxamide moieties, offering a pathway for the development of novel derivatives with improved properties (Farag et al., 1996; Farag et al., 1997).

Physical Properties Analysis

The physical properties of N-1,3-benzothiazol-2-ylcyclohexanecarboxamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. These properties are critical for its formulation and delivery in a pharmaceutical context. Studies on related compounds suggest that modifications in the benzothiazole or cyclohexanecarboxamide parts of the molecule can lead to significant changes in these physical properties, affecting their pharmacokinetic and pharmacodynamic profiles (Raveendiran & Prabukanthan, 2021).

Direcciones Futuras

Benzothiazole derivatives, including “N-1,3-benzothiazol-2-ylcyclohexanecarboxamide”, have shown promising biological and pharmacological activities, which makes them interesting targets for future research . The development of new synthetic approaches and patterns of reactivity can lead to the discovery of new drugs and materials .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2OS/c17-13(10-6-2-1-3-7-10)16-14-15-11-8-4-5-9-12(11)18-14/h4-5,8-10H,1-3,6-7H2,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRYQONNBDBLDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-benzyl-5-(dimethylamino)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B5633960.png)

![5,7-dimethyl-2-phenyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5633971.png)

![1-methyl-4-[(5-nitro-2-thienyl)methyl]-1,4-diazepane](/img/structure/B5633979.png)

![1,3-dimethyl-5-[(3aS*,6aS*)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5634000.png)

![(1S*,5R*)-3-acetyl-6-[(4-methyl-2-phenyl-5-pyrimidinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5634011.png)

![2-(4-ethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5634017.png)

![4-{[ethyl(2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5634021.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5634040.png)

![2-{1-[6-(methoxymethyl)pyrimidin-4-yl]piperidin-3-yl}-1,3-benzothiazole](/img/structure/B5634057.png)